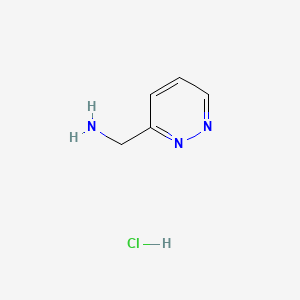

Pyridazin-3-ylmethanamine hydrochloride

説明

Contextualization within Heterocyclic Chemistry

Pyridazin-3-ylmethanamine (B1322590) hydrochloride belongs to the pyridazine (B1198779) class of compounds, which are foundational to the field of heterocyclic chemistry. researchgate.net The core of this molecule is the pyridazine ring, a six-membered aromatic heterocycle characterized by the presence of two adjacent nitrogen atoms. researchgate.net This arrangement of nitrogen atoms endows the pyridazine ring with distinct physicochemical properties, including a high dipole moment, weak basicity, and a strong capacity for hydrogen bonding. nih.gov These characteristics make the pyridazine scaffold an attractive component in the design of new molecules, particularly in medicinal chemistry where it can serve as a substitute for other aromatic systems like phenyl rings or other azines. nih.gov

The structure of Pyridazin-3-ylmethanamine combines this pyridazine ring with a reactive aminomethyl (-CH₂NH₂) side chain at the 3-position. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for various laboratory applications.

Table 1: Chemical Properties of Pyridazin-3-ylmethanamine and its Hydrochloride Salt

| Property | Pyridazin-3-ylmethanamine (Free Base) | Pyridazin-3-ylmethanamine Hydrochloride |

| Molecular Formula | C₅H₇N₃ | C₅H₈ClN₃ |

| Molecular Weight | 109.13 g/mol | 145.59 g/mol |

| CAS Number | 93319-65-4 sigmaaldrich.combldpharm.com | 1228788-25-7 |

| Physical Form | Solid sigmaaldrich.com | - |

| Storage Temperature | 2-8°C, under inert atmosphere sigmaaldrich.com | - |

Note: Data sourced from multiple chemical databases. The hydrochloride salt data is less commonly reported than the free base.

Significance as a Synthetic Intermediate and Building Block

The primary value of this compound in research lies in its function as a synthetic intermediate or building block. The molecule possesses two key reactive sites: the primary amine of the aminomethyl group and the pyridazine ring itself. This dual functionality allows chemists to use it as a starting point for constructing more complex molecular architectures.

The primary amine group is particularly versatile. It can undergo a wide array of chemical transformations, including acylation, alkylation, and condensation reactions with carbonyl compounds to form Schiff bases. It can also be used in the synthesis of fused heterocyclic systems. For instance, research on the related 3-aminopyridazines demonstrates their use in synthesizing pyrimido[1,2-b]pyridazines through reactions with propenoates. semanticscholar.org The amine can also be converted into a diazonium salt, which is a highly useful intermediate for introducing a variety of other functional groups or for creating different ring systems like 1,2,3-triazoles. semanticscholar.org

The pyridazine ring itself can be modified, although it is often retained as a core structural element for its desirable electronic and binding properties. Its inherent features are exploited in the final target molecules. The use of pyridazine-containing building blocks is a common strategy in the synthesis of novel C-nucleosides and other complex structures of pharmacological interest. nih.gov General synthetic routes for creating pyridazine structures include methods like the inverse-electron-demand Diels-Alder reaction and various cyclization strategies. organic-chemistry.org

Overview of Research Domains and Applications

The application of this compound is primarily as a precursor to compounds investigated in diverse scientific fields, most notably in medicinal chemistry and materials science.

Medicinal and Pharmaceutical Research: Derivatives of pyridazine are extensively studied for their wide-ranging pharmacological activities. researchgate.netsarpublication.com The pyridazine scaffold is a component of several marketed drugs, highlighting its clinical relevance. nih.gov Research has shown that compounds incorporating the pyridazine nucleus exhibit a broad spectrum of biological effects, including:

Anticancer Activity : Pyridazine derivatives have been synthesized and evaluated as potential anticancer agents. researchgate.net

Anti-inflammatory and Analgesic Effects : The pyridazinone structure, a close relative, is found in compounds with anti-inflammatory properties. sarpublication.com

Antimicrobial Properties : Various pyridazine derivatives have been tested for their efficacy as antibacterial and antifungal agents. researchgate.netbiomedpharmajournal.org

Cardiovascular Applications : Certain pyridazinone analogs are known to have cardiotonic and antihypertensive effects. nih.gov

Antiviral Activity : Specific fused pyridazine derivatives have been evaluated for activity against viruses like Hepatitis A. nih.gov

Materials Science: Beyond pharmaceuticals, pyridazine derivatives have found applications in materials science. Their unique electronic properties make them suitable for use in organic electronics. Research has explored their use in:

Organic Light-Emitting Diodes (OLEDs) : Pyridazine-based complexes have been investigated to improve the efficiency and reduce the manufacturing costs of phosphorescent OLEDs. liberty.edu

Corrosion Inhibition : Certain imidazopyridazines have demonstrated success in protecting aluminum alloys from corrosion, particularly in acidic environments. liberty.edu

The versatility of this compound as a building block ensures its continued relevance in the synthesis of novel compounds for these and other emerging research applications.

Structure

3D Structure of Parent

特性

IUPAC Name |

pyridazin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.ClH/c6-4-5-2-1-3-7-8-5;/h1-3H,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOOMAKWNPXZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697543 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228788-25-7 | |

| Record name | 1-(Pyridazin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Pyridazin 3 Ylmethanamine Hydrochloride

Diverse Synthetic Routes to Pyridazin-3-ylmethanamine (B1322590) Hydrochloride

The synthesis of pyridazin-3-ylmethanamine hydrochloride can be approached through various routes, primarily involving the initial construction of the pyridazine (B1198779) ring followed by the introduction or modification of the side chain, or the direct formation of the substituted ring from acyclic precursors.

A common and established method for constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. researchgate.netliberty.edu For the synthesis of a 3-substituted pyridazine like the target compound, a precursor such as a γ-keto acid or its ester, which can be converted to the desired aminomethyl group, is required. A plausible route involves the reduction of a pyridazine-3-carbonitrile intermediate.

The synthesis could commence with a suitable dicarbonyl precursor which, upon reaction with hydrazine hydrate, yields pyridazine-3-carbonitrile. Subsequent reduction of the nitrile group affords the desired aminomethyl functionality. The final step would involve treatment with hydrochloric acid to form the stable hydrochloride salt.

Optimization of such a synthetic sequence is critical for achieving high yields and purity. Key parameters for the nitrile reduction step include the choice of reducing agent, solvent, temperature, and pressure.

Table 1: Optimization of Nitrile Reduction for Pyridazine-3-carbonitrile Analogues

| Entry | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H₂ | Raney Nickel | Methanol (B129727)/Ammonia (B1221849) | 25 | 50 | High |

| 2 | LiAlH₄ | - | Tetrahydrofuran | 0 to 25 | N/A | Moderate |

| 3 | NaBH₄ | CoCl₂ | Methanol | 25 | N/A | Moderate-High |

This table presents representative data for the reduction of heterocyclic nitriles, illustrating common conditions that would require optimization for the specific synthesis of Pyridazin-3-ylmethanamine.

The optimization process often involves screening various catalysts and solvent systems to minimize side reactions and maximize the conversion to the desired amine. researchgate.net For instance, catalytic hydrogenation using Raney Nickel in an ammonia-saturated solvent is often effective for reducing nitriles to primary amines while suppressing the formation of secondary amine byproducts.

Modern synthetic chemistry offers more advanced and often more efficient methods for constructing substituted pyridazine rings. One such strategy is the inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.orgorganic-chemistry.org This approach involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,3-triazine, with an electron-rich dienophile. This methodology provides a metal-free and highly regioselective route to functionalized pyridazines under neutral conditions. organic-chemistry.org

Another advanced approach involves the metal-catalyzed cyclization of appropriately functionalized acyclic precursors. For example, copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can yield 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine core. organic-chemistry.org The choice of reaction conditions, particularly the solvent, can influence the final product, in some cases allowing for the direct formation of the pyridazine. organic-chemistry.org

Derivatization Strategies and Structural Modification of the Pyridazine Scaffold

The presence of a primary aminomethyl group and an aromatic pyridazine ring allows for extensive derivatization of this compound. These modifications can be used to build complex molecules and explore structure-activity relationships in various chemical and biological contexts.

The primary amine of Pyridazin-3-ylmethanamine is a potent nucleophile that readily participates in condensation reactions with carbonyl compounds. Reaction with aldehydes and ketones yields Schiff bases (imines), which can serve as intermediates for further transformations or as final target molecules.

This reaction is typically catalyzed by a small amount of acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. mdpi.com The versatility of this reaction allows for the introduction of a wide array of substituents onto the nitrogen atom of the aminomethyl side chain.

Table 2: Representative Condensation Reactions with Pyridazin-3-ylmethanamine

| Reactant (Aldehyde/Ketone) | Product Type | Potential R Groups |

|---|---|---|

| Benzaldehyde | Schiff Base | Aryl, Substituted Aryl |

| Acetone | Schiff Base | Alkyl |

| Glyoxylic Acid | Imino Acid | Carboxylic Acid |

The condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds has also been shown to produce pyridazinone derivatives, highlighting the utility of condensation reactions in building the pyridazine core itself. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic rings, including pyridazine. researchgate.net To utilize these methods, a halogenated pyridazine precursor is typically required. For instance, a bromo- or chloro-substituted pyridazin-3-ylmethanamine derivative could serve as a substrate for Suzuki-Miyaura, Stille, Sonogashira, or Heck reactions. researchgate.netnih.gov These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridazine ring, allowing for the introduction of a vast range of functional groups.

Suzuki-Miyaura Coupling: Reacts a halopyridazine with a boronic acid or ester to introduce aryl, heteroaryl, or alkyl groups. nih.gov

Sonogashira Coupling: Couples a halopyridazine with a terminal alkyne to install alkynyl substituents. mdpi.com

Heck Coupling: Forms a C-C bond between a halopyridazine and an alkene. mdpi.com

Table 3: Examples of Palladium-Catalyzed Cross-Coupling on a Halopyridazine Scaffold

| Coupling Reaction | Coupling Partner | Catalyst System | Introduced Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Phenyl |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Phenylethynyl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Styrenyl |

These reactions have significantly expanded the ability to create diverse libraries of pyridazine analogues for various applications. researchgate.net

Cyclization reactions involving the pyridazine core or its substituents are employed to construct fused polycyclic systems, which are prevalent in medicinal chemistry. The aminomethyl group of Pyridazin-3-ylmethanamine can be a key component in such cyclizations. For example, it can be acylated with a bifunctional reagent, followed by an intramolecular cyclization to form a new ring fused to the pyridazine.

A common strategy for forming fused systems is the reaction of pyridazine derivatives with hydrazine hydrate to form fused triazolo-pyridazines. mdpi.com Another approach involves the condensation of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine to create complex polyazaheterocyclic compounds like pyridazino[4,5-c] organic-chemistry.orgnih.govbenzodiazocines. rsc.org These strategies underscore how appropriately substituted pyridazines can serve as platforms for building intricate, fused heterocyclic architectures through various cyclization pathways. nih.govnih.gov

Selective Functionalization of the Pyridazine Ring

The selective functionalization of the pyridazine scaffold is a significant synthetic challenge due to the electronic nature of the ring. However, sophisticated methodologies have been developed to achieve regioselective modifications, enabling the synthesis of complex, polysubstituted pyridazines.

A prominent strategy involves the use of versatile, pre-functionalized building blocks, such as 3-alkylthio-6-chloropyridazine. This approach allows for a stepwise functionalization sequence. uni-muenchen.denih.gov The process often begins with a regioselective metalation (e.g., magnesiation) at a specific position, directed by the existing substituents. For instance, magnesiation of thioether-substituted pyridazines has been shown to occur with high regioselectivity, allowing for the introduction of an electrophile at the desired carbon atom. uni-muenchen.de

Following the initial functionalization, subsequent modifications can be achieved through catalyst-tuned cross-coupling reactions. uni-muenchen.denih.gov Metal-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds on the pyridazine ring. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, different positions on the ring can be sequentially addressed. For example, a chloro-substituent can be selectively targeted for a nickel-catalyzed cross-coupling, followed by a palladium-catalyzed coupling at a different site, such as a thioether group. uni-muenchen.denih.gov This stepwise approach provides precise control over the final structure of the polysubstituted pyridazine.

This methodology is summarized in the table below, illustrating a potential pathway for tetra-functionalization starting from a disubstituted pyridazine.

| Step | Reaction Type | Position Targeted | Reagents/Catalysts | Outcome |

| 1 | Regioselective Metalation | C5 | TMPMgCl·LiCl, then Electrophile (E¹-X) | Introduction of Electrophile E¹ at C5 |

| 2 | Ni-catalyzed Cross-Coupling | C6 | Arylzinc reagent (Ar¹ZnX), Ni-catalyst | Substitution of Chlorine with Aryl group Ar¹ |

| 3 | Pd-catalyzed Cross-Coupling | C3 | Arylzinc reagent (Ar²ZnX), Pd-catalyst | Substitution of Thioether with Aryl group Ar² |

| 4 | Further Functionalization | C4 | Various methods | Introduction of a fourth substituent |

This table illustrates a conceptual pathway for the stepwise functionalization of a pyridazine building block, based on modern synthetic strategies. uni-muenchen.deresearchgate.net

Exploration of Chemical Reactivity and Reaction Mechanisms

The reactivity of the pyridazine ring is dominated by its electron-deficient character, a direct consequence of the two electronegative nitrogen atoms. This property makes the ring system fundamentally different from benzene, rendering it highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.

Nucleophilic Substitution Patterns

The pyridazine ring is intrinsically activated for nucleophilic aromatic substitution (SNAr). wikipedia.orgyoutube.com The electron-withdrawing inductive effect of the adjacent nitrogen atoms lowers the electron density of the ring carbons, making them electrophilic and prone to attack by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com

The positions most activated towards nucleophilic attack are those ortho and para to the ring nitrogens (C3, C6, and C4). Attack at these positions allows the negative charge of the intermediate to be effectively delocalized onto one of the electronegative nitrogen atoms, which is a key stabilizing factor. youtube.com For a pyridazine derivative with a leaving group, such as a halide, at the C3 or C6 position, substitution by a wide range of nucleophiles (e.g., alkoxides, amines) can be readily achieved.

The general mechanism is as follows:

Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer intermediate.

Stabilization: The negative charge of this intermediate is stabilized by resonance, with significant contribution from structures where the charge resides on the ring nitrogen(s).

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The relative reactivity of halopyridazines in SNAr reactions is often influenced by the nature of the halogen. Contrary to typical SN2 reactions, the rate-determining step in SNAr is often the initial nucleophilic attack. Therefore, more electronegative halogens (like fluorine) can increase the electrophilicity of the carbon atom, accelerating the reaction, even though they are typically considered poor leaving groups. youtube.com

Hydrolysis and Stability Studies

Specific hydrolysis and stability data for this compound are not extensively documented in the literature. However, general chemical principles can provide insight into its stability. The pyridazine ring itself is an aromatic heterocycle and, as such, possesses considerable thermodynamic stability. It does not readily undergo ring-opening under normal conditions.

As a hydrochloride salt, the compound is expected to be readily soluble and relatively stable in aqueous acidic solutions. The amine side chain is protonated, which prevents it from participating in many reactions and can protect it from oxidative degradation. However, under strongly basic conditions, the free amine could be liberated, which might be more susceptible to oxidation. The stability of related amine hydrochloride prodrugs has been shown to be pH-dependent, with maximum stability generally observed in the acidic pH range. nih.gov The pyridazine ring can be degraded under harsh oxidative or reductive conditions, but it is generally stable to moderate changes in pH and temperature.

Electrophilic Aromatic Substitution Potentials

The pyridazine ring is highly deactivated towards electrophilic aromatic substitution (SEAr). researchgate.net The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly reduces the nucleophilicity of the ring carbons. This makes reactions that are common for benzene, such as nitration or Friedel-Crafts alkylation, extremely difficult for pyridazine. wikipedia.org

Furthermore, under the acidic conditions often required for SEAr, one of the basic nitrogen atoms is likely to be protonated. This protonation introduces a positive charge, further deactivating the ring and making it even more resistant to attack by an incoming electrophile. wikipedia.orgyoutube.com If an electrophilic substitution reaction were to be forced under very harsh conditions, it would be expected to occur at the C4 or C5 positions, which are the least electron-deficient carbons in the ring. The presence of strong electron-donating groups on the ring is typically required to make electrophilic substitution feasible. researchgate.net An alternative strategy to achieve functionalization that is formally an electrophilic substitution is to first convert the pyridazine to its N-oxide. The N-oxide functionality can activate the ring, facilitating substitution, after which the oxygen can be removed. wikipedia.org

Comprehensive Analysis of Biological Activities and Pharmacological Investigations

Broad Biological Spectrum of Pyridazine-Based Compounds

Pyridazine (B1198779) and its derivatives are recognized for their wide range of pharmacological activities. nih.govnih.govacs.org The presence of the diazine core allows for diverse substitutions, leading to compounds with varied biological targets and therapeutic applications. nih.gov Extensive research has demonstrated that pyridazine-containing molecules exhibit a remarkable breadth of biological effects, including:

Anticancer: Numerous pyridazine derivatives have been investigated for their potential to inhibit tumor growth and are a major focus of this analysis. nih.govacs.org

Antimicrobial: This class of compounds has shown efficacy against various bacterial and fungal strains. nih.govnih.gov

Antiviral: Certain pyridazine derivatives have been evaluated for their activity against viruses. nih.gov

Anti-inflammatory: The pyridazine scaffold is present in compounds with potent anti-inflammatory properties. nih.govacs.org

Antihypertensive: Several pyridazine-based compounds have been developed as agents to lower blood pressure. nih.govacs.org

Antidiabetic: The potential of pyridazine derivatives in managing diabetes has also been explored. acs.org

Anticonvulsant: Some derivatives have shown promise in the treatment of seizures. acs.org

This wide spectrum of activity underscores the importance of the pyridazine core in drug discovery and development, making it a focal point for the synthesis of novel therapeutic agents. nih.govnih.gov

Specific Biological Activities and Molecular Targets of Pyridazin-3-ylmethanamine (B1322590) Hydrochloride Derivatives

While specific research on Pyridazin-3-ylmethanamine hydrochloride is limited in publicly available literature, extensive studies on its core structure and related derivatives have revealed significant interactions with key molecular targets in oncology. The following sections detail the anticancer activities of these derivatives, focusing on their mechanisms of action.

The pyridazine scaffold is a key component in a multitude of compounds designed for cancer therapy. nih.gov The versatility of this heterocyclic system allows for the targeting of various biological processes integral to cancer progression. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyridazine derivatives have emerged as potent inhibitors of several kinases implicated in tumor growth and survival.

c-Met Tyrosine Kinase: Overactivation of the c-Met tyrosine kinase is associated with tumorigenesis and metastasis. Novel pyridazinone derivatives have been synthesized as ATP-competitive inhibitors of c-Met. acs.org One such derivative, compound 19 , demonstrated high selectivity and potency as a c-Met tyrosine kinase inhibitor, leading to significant antitumor activity in a c-Met driven tumor xenograft model. acs.org

Tyrosine Kinase 2 (TYK2): TYK2 is a member of the JAK family of kinases and is involved in cytokine signaling pathways that are critical in autoimmune diseases and some cancers. A series of novel derivatives with an N-(methyl-d3)pyridazine-3-carboxamide skeleton have been designed as allosteric inhibitors that bind to the TYK2 pseudokinase (JH2) domain. nih.gov Compound 30 from this series showed excellent inhibitory potency against STAT3 phosphorylation, a downstream target of TYK2. nih.gov

Table 1: Kinase Inhibition by Pyridazine Derivatives

| Compound Class | Target Kinase | Key Findings |

|---|---|---|

| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone | c-Met Tyrosine Kinase | Compound 19 showed high selectivity and potent inhibition, with significant in vivo antitumor activity. acs.org |

Targeting protein-protein interactions (PPIs) and inducing targeted protein degradation are innovative strategies in cancer therapy. nih.govacs.org Pyridazine derivatives have shown promise in these areas, particularly as molecular glue degraders.

CDK12-DDB1 System: Cyclin-dependent kinase 12 (CDK12) is a key regulator of transcription and is implicated in various cancers. researchgate.net Imidazo[1,2-b]pyridazine analogs have been identified as potent inhibitors of CDK12 and as molecular glues that induce the degradation of its partner protein, Cyclin K. researchgate.net These compounds promote the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K. researchgate.net This dual action of kinase inhibition and protein degradation makes these pyridazine derivatives highly effective in cancer cell lines, such as triple-negative breast cancer models. researchgate.net

General Protein Degraders: The concept of targeted protein degradation (TPD) involves using heterobifunctional molecules, like PROTACs (Proteolysis Targeting Chimeras), to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. While specific examples involving this compound are not documented, the pyridazine scaffold is a viable component for the design of such degraders due to its chemical versatility.

Table 2: Pyridazine Derivatives as Modulators of Protein-Protein Interactions and Degradation

| Compound Class | System/Target | Mechanism of Action |

|---|

Ecto-5'-nucleotidase (CD73) is an enzyme that plays a crucial role in the tumor microenvironment by producing immunosuppressive adenosine. acs.orgnih.gov Inhibiting CD73 is a promising strategy for cancer immunotherapy.

Non-nucleotide Inhibitors: While many CD73 inhibitors are nucleotide-based, there is growing interest in non-nucleotide inhibitors due to potentially improved pharmacokinetic properties. In the development of a series of potent non-nucleotide CD73 inhibitors, researchers utilized the pyridazine ring of a lead compound, LY3475070, for various substituent modifications. This work highlights the utility of the pyridazine scaffold in the design of novel CD73 inhibitors.

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK pathway. nih.govnih.gov It is a validated target in oncology.

Allosteric Inhibitors: Several series of allosteric SHP2 inhibitors have been developed that stabilize the inactive conformation of the enzyme. nih.govacs.org While many of these are based on pyrazine (B50134) or pyrimidine (B1678525) scaffolds, the structural similarities to pyridazine suggest that pyridazine-based compounds could also be effective SHP2 inhibitors. For instance, imidazopyrazine derivatives have been identified as potent SHP2 allosteric inhibitors, demonstrating the potential of related heterocyclic systems in targeting this phosphatase. nih.gov Further exploration of the pyridazine core in this context is a promising area for future research.

Anti-inflammatory and Analgesic Efficacy

No specific studies on the anti-inflammatory or analgesic properties of this compound have been found. While related pyridazine and pyridazinone compounds have been investigated for these effects, there is no direct evidence to attribute these activities to this compound.

Antimicrobial, Antibacterial, and Antifungal Potentials

There is no available research data to support any antimicrobial, antibacterial, or antifungal activity of this compound.

Antiparasitic Agent Development (e.g., Plasmodium falciparum Calcium-Dependent Protein Kinase 1)

There are no published findings on the use of this compound as an antiparasitic agent or its interaction with targets such as Plasmodium falciparum Calcium-Dependent Protein Kinase 1.

Neuropharmacological Applications (e.g., Histamine H3 Receptor Modulation)

The neuropharmacological profile of this compound, including any potential modulation of the Histamine H3 receptor, has not been investigated in any published research.

Cardiovascular System Modulatory Effects

There is no information available regarding the effects of this compound on the cardiovascular system. Patent literature indicates its use in the synthesis of soluble guanylate cyclase activators, which have cardiovascular applications, but the activity of the intermediate itself is not reported. google.comgoogle.com

Other Therapeutic Explorations (e.g., Anticonvulsant, Antidiabetic, Antiulcer, Antiasthmatic, Neuroprotective)

No studies have been identified that explore the potential of this compound in the areas of anticonvulsant, antidiabetic, antiulcer, antiasthmatic, or neuroprotective therapies.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Exploration of Structural Determinants for Biological Potency

The biological potency of derivatives based on the pyridazin-3-ylmethanamine (B1322590) core is intricately linked to the nature and positioning of various substituents. Systematic exploration of these structural determinants is crucial for understanding how modifications to the molecule influence its interaction with biological targets.

Key structural features that are often systematically varied in SAR studies include:

Substitution on the Pyridazine (B1198779) Ring: The introduction of different functional groups at various positions of the pyridazine ring can significantly impact biological activity. For instance, in a series of pyridazin-3(2H)-one derivatives, the nature of the substituent at the 6-position was found to be a critical determinant of their vasorelaxant activity. Aromatic or heteroaromatic rings at this position have been shown to be favorable for potency.

Modifications of the Methanamine Side Chain: The aminomethyl group at the 3-position is a key feature that can be modified to explore interactions with target proteins. Alterations to the length of the alkyl chain, substitution on the nitrogen atom, or incorporation of the nitrogen into a cyclic system can all lead to significant changes in pharmacological effects.

Stereochemistry: For chiral centers within the molecule, the stereochemistry can play a pivotal role in biological activity. The differential interaction of enantiomers with a chiral biological target can result in one enantiomer being significantly more potent than the other.

A hypothetical SAR exploration of Pyridazin-3-ylmethanamine analogs might involve the synthesis and evaluation of compounds with systematic variations, as depicted in the table below.

| Modification | Rationale | Expected Impact on Potency |

| Substitution at C4/C5/C6 of the pyridazine ring with electron-donating or -withdrawing groups | To probe the electronic requirements of the binding pocket. | Potency may increase or decrease depending on the nature of the interaction with the target. |

| N-alkylation or N-acylation of the methanamine nitrogen | To explore additional binding interactions and modify physicochemical properties. | Potency can be enhanced through favorable interactions or reduced due to steric hindrance. |

| Introduction of a phenyl group at the 6-position | To investigate the role of aromatic interactions. | Often leads to an increase in potency due to potential pi-stacking or hydrophobic interactions. |

Impact of Functional Group Modifications on Pharmacological Profiles

For example, the introduction of a chlorine atom at the 6-position of the pyridazine ring has been shown in some series to enhance anti-inflammatory activity. Similarly, the incorporation of a morpholine moiety can improve aqueous solubility and other drug-like properties.

The table below illustrates how specific functional group modifications in pyridazine derivatives can influence their pharmacological profiles, based on findings from various research studies.

| Compound Series | Functional Group Modification | Impact on Pharmacological Profile |

| 6-substituted Pyridazin-3(2H)-ones | Introduction of a 3,5-dimethyl-1H-pyrazol-1-yl group at the 6-position | Showed potent COX-2 inhibitory activity, suggesting a role in anti-inflammatory effects nih.gov. |

| 2,6-disubstituted Pyridazin-3(2H)-ones | Substitution with a propyl group at the 2-position and an o-tolyloxy group at the 6-position | Demonstrated significant anti-inflammatory and analgesic activity with reduced ulcerogenic potential nih.gov. |

| 6-phenyl-3(2H)-pyridazinone derivatives | Acetamide side chain at the 2-position | Increased analgesic and anti-inflammatory action with low ulcerogenic effects sarpublication.com. |

Bioisosteric Principles in Pyridazine Scaffold Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry for optimizing lead compounds. In the context of the pyridazine scaffold, bioisosteric replacements can be employed to improve potency, selectivity, and metabolic stability.

A common bioisosteric replacement for the pyridazine ring itself is the pyrimidine (B1678525) nucleus. For instance, in the development of novel nicotinic acetylcholine receptor (nAChR) ligands, the pyridine pharmacophoric element was replaced with a pyridazine or pyrimidine nucleus. This led to compounds with altered affinity for different nAChR subtypes.

Another example is the use of a substituted pyridazin-3-one moiety as a bioisosteric alternative to the phthalazine ring of the vasodilator hydralazine nih.gov. This approach aimed to develop new vasodilating agents with potentially improved pharmacological profiles nih.gov.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Observed Outcome |

| Pyridine | Pyridazine/Pyrimidine | To explore the impact of the nitrogen atom arrangement on receptor binding. | Altered affinity and selectivity for nAChR subtypes. |

| Phthalazine | Pyridazin-3-one | To develop novel vasodilators with potentially different side effect profiles. | Led to the discovery of potent vasorelaxant agents nih.gov. |

| Phenyl | Thiophene/Pyridyl | To modify electronic properties and potential for hydrogen bonding. | Can lead to improved potency and selectivity depending on the target. |

Design Strategies for Enhanced Target Selectivity and Efficacy

Achieving target selectivity is a critical goal in drug design to minimize off-target effects. For pyridazine-based compounds, several strategies can be employed to enhance selectivity and efficacy.

One approach is to exploit subtle differences in the amino acid residues of the binding sites of related protein targets. By designing molecules that form specific interactions with unique residues in the target of interest, selectivity can be achieved. For example, in the design of selective kinase inhibitors, modifications to the pyridazine scaffold can be made to interact with specific residues in the ATP-binding pocket that are not conserved across other kinases.

Hybrid-based design is another strategy where the pyridazine core is combined with other pharmacophores known to interact with the desired target. This can lead to molecules with enhanced affinity and selectivity nih.gov. For instance, combining the pyridazine and pyrazole pharmacophores has been explored to create selective COX-2 inhibitors nih.gov.

| Design Strategy | Description | Example Application |

| Structure-Based Design | Utilizing the 3D structure of the target protein to design ligands that fit optimally into the binding site. | Designing pyridazine derivatives that form specific hydrogen bonds with key residues in a kinase active site. |

| Hybrid-Based Design | Combining two or more pharmacophoric units into a single molecule to enhance activity and/or selectivity. | Creating pyrazole-pyridazine hybrids to target both COX-2 and 5-LOX enzymes for anti-inflammatory therapy nih.gov. |

| Scaffold Hopping | Replacing the core scaffold of a known inhibitor with a novel one while retaining key binding interactions. | Replacing a known kinase inhibitor scaffold with a pyridazine core to develop novel intellectual property. |

Ligand-Target Interaction Profiling and Pharmacophore Mapping

Understanding the specific interactions between a ligand and its biological target is fundamental for rational drug design. Techniques like molecular docking and X-ray crystallography provide detailed insights into the binding mode of pyridazine derivatives. These studies can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity.

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model can be generated based on a set of active molecules (ligand-based) or from the structure of the ligand-receptor complex (structure-based).

For a series of aminopyridazine derivatives acting as GABA-A receptor antagonists, a pharmacophore model was developed that highlighted the importance of hydrophobicity and aromaticity at the sixth position of the pyridazine nucleus dovepress.com. This model suggested that an aromatic substituent at this position could engage in π-stacking interactions with tyrosine residues in the receptor binding site dovepress.com.

A typical pharmacophore model for a pyridazine-based inhibitor might include features such as:

A hydrogen bond acceptor (the nitrogen atoms of the pyridazine ring).

A hydrogen bond donor (the amine of the methanamine side chain).

An aromatic ring feature (the pyridazine ring itself or a substituent).

A hydrophobic feature.

These models serve as valuable tools for virtual screening of large compound libraries to identify novel hits with the desired biological activity.

Computational and Theoretical Studies in Support of Pyridazin 3 Ylmethanamine Hydrochloride Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of molecules. DFT provides a framework for understanding the electronic structure, which dictates a molecule's stability, reactivity, and spectroscopic properties.

DFT calculations are routinely employed to determine the electronic characteristics of pyridazine (B1198779) derivatives. researchgate.netiiste.org By solving approximations of the Schrödinger equation, DFT can map the electron density distribution and calculate key quantum chemical descriptors. These parameters are crucial for predicting the reactivity of Pyridazin-3-ylmethanamine (B1322590) hydrochloride.

Core to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. researchgate.net A high EHOMO value indicates a better electron donor, whereas a low ELUMO value suggests a better electron acceptor. researchgate.net

The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical indicator of chemical reactivity and stability. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity. researchgate.net Other calculated parameters, such as electronegativity (χ), global hardness (η), and global softness (S), further refine the prediction of a molecule's reactive nature. gsconlinepress.com Theoretical studies on related pyridazine structures show that the introduction of different substituents can significantly alter these electronic properties. gsconlinepress.comresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Pyridazine Scaffolds using DFT This table presents a generalized view of typical values obtained for pyridazine derivatives in theoretical studies. Actual values for Pyridazin-3-ylmethanamine hydrochloride would require specific calculation.

| Parameter | Symbol | Typical Calculated Value Range | Significance |

| Energy of HOMO | EHOMO | -5.5 to -7.0 eV | Electron-donating ability researchgate.net |

| Energy of LUMO | ELUMO | -1.0 to -2.0 eV | Electron-accepting ability researchgate.net |

| Energy Gap | ΔE | 3.5 to 5.0 eV | Chemical reactivity and stability researchgate.net |

| Dipole Moment | µ | 2.0 to 5.0 Debye | Polarity and intermolecular interactions researchgate.net |

| Global Hardness | η | 1.5 to 2.5 eV | Resistance to change in electron distribution |

| Global Softness | S | 0.4 to 0.7 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Beyond static electronic properties, DFT is instrumental in elucidating the mechanisms of chemical reactions involving the pyridazine ring. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. rsc.org

For instance, DFT studies have been used to investigate complex organic transformations such as Suzuki-Miyaura cross-coupling reactions on brominated pyridazinones mdpi.com and the dearomative diborylation of pyrazines, which are structurally related to pyridazines. rsc.org These computational models can distinguish between different possible mechanisms, such as radical versus non-radical pathways, and explain observed regioselectivity. rsc.orgmdpi.com Similarly, the mechanisms of cycloaddition reactions, like the inverse electron demand Diels-Alder reaction, have been explored for azine systems to understand how pyridazines can be used to synthesize other complex heterocycles. acs.org Such mechanistic studies are vital for optimizing reaction conditions, improving yields, and designing novel synthetic routes to functionalized pyridazine derivatives, including this compound.

Molecular Modeling and Docking Simulations

Molecular modeling techniques focus on the simulation of molecular structures and their interactions, providing a visual and quantitative understanding of how a molecule like this compound might behave in a biological system.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. researchgate.net This method is central to structure-based drug design. For pyridazine-containing compounds, docking studies have been extensively used to predict their binding modes within the active sites of various biological targets, including kinases, nih.govrsc.org cyclooxygenase (COX) enzymes, nih.gov and bacterial enzymes like DNA gyrase. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating the most stable binding poses based on a scoring function that estimates the binding affinity. mdpi.com These simulations reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov The pyridazine ring itself is noted for its ability to participate in such interactions due to its high dipole moment and the hydrogen-bonding capacity of its nitrogen atoms. nih.govblumberginstitute.org Docking studies can guide the structural modification of a lead compound to enhance its binding affinity and selectivity for a specific target. nih.gov

While docking provides a static snapshot of binding, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of a molecule and the stability of its interactions over time. researchgate.net MD simulations apply the laws of classical mechanics to simulate the motions of atoms and molecules, providing a detailed view of the dynamic behavior of the ligand-receptor complex. acs.org

For pyridazine derivatives, MD simulations can validate the stability of binding poses predicted by docking. researchgate.netacs.org These simulations can reveal how the ligand and protein adapt to each other and whether crucial interactions, like hydrogen bonds, are maintained over time. acs.org Furthermore, conformational analysis of the ligand alone can identify its low-energy shapes, which is crucial because a molecule must often adopt a specific conformation to fit into a receptor's binding site. dntb.gov.ua

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

A critical aspect of drug development is understanding a compound's pharmacokinetic profile. In silico ADMET prediction tools are computational models that estimate these properties based on a molecule's structure, allowing for the early identification of candidates with favorable drug-like properties. biorxiv.org

Numerous studies on pyridazine derivatives utilize web-based platforms like SwissADME and PreADMET to predict a wide range of properties. nih.govresearchgate.net These predictions are based on quantitative structure-property relationships derived from large datasets of known compounds. Key parameters evaluated include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability). researchgate.netfrontiersin.org

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding. researchgate.net

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Properties related to how the compound is cleared from the body.

Toxicity: Early flags for potential cardiotoxicity (e.g., hERG inhibition), mutagenicity, and other adverse effects.

These predictive models help filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, thereby saving significant time and resources. biorxiv.orgresearchgate.net

Table 2: Common In Silico ADMET Properties Predicted for Pyridazine-Based Compounds This table summarizes key pharmacokinetic and drug-likeness parameters typically evaluated for novel chemical entities.

| ADMET Category | Predicted Property | Desired Outcome for Drug Candidates |

| Absorption | Human Intestinal Absorption (HIA) | High |

| Caco-2 Permeability | High | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Variable (depends on target) |

| Plasma Protein Binding (PPB) | Moderate (not too high or too low) | |

| Metabolism | CYP450 Enzyme Inhibition | No inhibition of major isoforms |

| Drug-Likeness | Lipinski's Rule of Five | Compliance (0 violations) |

| Toxicity | hERG Inhibition | No |

| Ames Mutagenicity | Non-mutagenic |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific physical property or biological activity. wikipedia.org These models are fundamental in medicinal chemistry for predicting the activity of new compounds, optimizing lead candidates, and understanding the mechanism of action. tandfonline.com A QSAR model is expressed by the general equation:

Activity = f(Molecular Descriptors) + error wikipedia.org

The process involves calculating a set of numerical values, known as molecular descriptors, that characterize the physicochemical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.netresearchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a predictive model. tandfonline.comnih.gov

While a specific QSAR model for this compound is not publicly documented, numerous studies on pyridazine and other nitrogen-containing heterocyclic compounds demonstrate the utility of this approach. nih.govnih.gov QSAR models have been successfully developed for pyridazine derivatives to predict a wide range of biological activities, including herbicidal, antifungal, and enzyme inhibitory effects. nih.govsigmaaldrich.com

The development of a robust QSAR model for a series of compounds including this compound would involve the following steps:

Data Set Compilation: A dataset of structurally related pyridazine compounds with experimentally measured biological activity (e.g., receptor binding affinity, enzyme inhibition IC₅₀) would be assembled.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. For heterocyclic molecules, these often include descriptors related to charge distribution, hydrophobicity, and molecular shape. researchgate.netnih.gov

Model Building and Validation: Using statistical software, a regression model is built to find the best correlation between the descriptors and the observed activity. The model's predictive power and robustness are rigorously tested using internal and external validation techniques. nih.gov

Interactive Table: Common Molecular Descriptors in QSAR Studies of Heterocyclic Compounds

This table lists examples of descriptor types that would be relevant for developing a QSAR model for this compound and related compounds.

| Descriptor Category | Example Descriptor Name | Description | Potential Relevance for this compound |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Relates to the overall size and mass of the compound. |

| Topological | Kier & Hall Connectivity Indices (χ) | Numerical values derived from the molecular graph that describe molecular size, branching, and shape. | Encodes information about the connectivity and branching of the pyridazine ring and side chain. |

| Electrostatic | Dipole Moment (µ) | A measure of the separation of positive and negative charges in a molecule. nih.gov | The highly polar pyridazine ring gives the molecule a significant dipole moment, influencing interactions. |

| Quantum-Chemical | HOMO/LUMO Energies | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the molecule's ability to act as an electron donor or acceptor in chemical reactions. |

| 3D-Descriptors | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. | Relates to how the molecule interacts with its biological environment, including receptor pockets. |

| Hydrophobicity | Log P | The logarithm of the partition coefficient between octanol (B41247) and water, measuring a compound's lipophilicity. | A key factor in membrane permeability and hydrophobic interactions with a biological target. |

Crystallographic Studies and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This information is crucial for understanding a compound's physical properties and for structure-based drug design, as it reveals the exact conformation of the molecule and the nature of the intermolecular interactions that stabilize the crystal lattice.

While the specific crystal structure of this compound is not available in open literature, analysis can be based on the known structures of the parent pyridazine heterocycle and its derivatives. nih.govresearchgate.net The parent pyridazine molecule is planar and crystallizes in the monoclinic P2(1)/n space group at 100 K. researchgate.netliberty.edu

For this compound, the key structural features influencing crystal packing are:

The Pyridazine Ring: Aromatic and electron-deficient, capable of participating in π-π stacking interactions. nih.gov

The Protonated Aminomethyl Group (-CH₂NH₃⁺): The primary amine is expected to be protonated by hydrochloric acid, forming an ammonium (B1175870) cation. spectroscopyonline.com This group acts as a strong hydrogen bond donor.

The Chloride Anion (Cl⁻): A counter-ion that acts as a strong hydrogen bond acceptor.

The crystal structure would be dominated by a network of strong intermolecular hydrogen bonds. The most significant of these would be the N⁺-H···Cl⁻ interactions between the protonated amine and the chloride ion, which is a characteristic feature of amine hydrochloride salts. spectroscopyonline.com Additional, weaker C-H···N and C-H···Cl hydrogen bonds involving the carbon atoms of the pyridazine ring and the methylene (B1212753) group are also likely to be present, further stabilizing the crystal packing. tandfonline.com

Hirshfeld Surface Analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This analysis maps the close contacts between neighboring molecules, partitioning them into contributions from different atom-pair interactions (e.g., H···H, C···H, N···H). iucr.orgresearchgate.net For related pyridazine derivatives, Hirshfeld analyses have shown that H···H, C···H/H···C, and N···H/H···N contacts are often the most significant, confirming the importance of van der Waals forces and hydrogen bonding in the crystal packing. tandfonline.comnih.gov In the case of this compound, a significant contribution from contacts involving the chloride ion would also be expected.

Interactive Table: Illustrative Crystallographic Data for Pyridazine

This table presents the crystallographic data for the parent compound, pyridazine, which serves as the core scaffold of this compound. Data is for the structure determined at 100 K. researchgate.net

| Parameter | Value |

| Chemical Formula | C₄H₄N₂ |

| Molecular Weight | 80.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 3.7870 |

| b (Å) | 10.7415 |

| c (Å) | 9.721 |

| β (°) ** | 91.401 |

| Volume (ų) | 395.32 |

| Z (Formula units/cell) | 4 |

| Calculated Density (Mg/m³) ** | 1.346 |

Advanced Analytical and Spectroscopic Methodologies for Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyridazin-3-ylmethanamine (B1322590) hydrochloride. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra offer precise information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum, the protons on the pyridazine (B1198779) ring would appear as distinct signals in the aromatic region. The chemical shifts and coupling patterns of these protons are characteristic of the substitution pattern on the pyridazine core. For instance, the proton at position 6 of the pyridazine ring is expected to be a doublet of doublets due to coupling with the protons at positions 4 and 5. The methylene (B1212753) protons (-CH₂-) adjacent to the amino group and the pyridazine ring would also exhibit a characteristic signal, likely a singlet if there are no adjacent chiral centers or complex coupling. The protons of the amine group (-NH₃⁺) in the hydrochloride salt form may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the pyridazine ring would resonate in the downfield region typical for aromatic and heteroaromatic carbons. The methylene carbon would appear at a higher field. The exact chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyridazine ring.

| ¹H NMR (DMSO-d₆, 400 MHz) - Predicted Data |

| Chemical Shift (δ) ppm |

| 9.30 |

| 8.70 |

| 8.00 |

| 7.85 |

| 4.40 |

| ¹³C NMR (DMSO-d₆, 101 MHz) - Predicted Data |

| Chemical Shift (δ) ppm |

| 155.0 |

| 150.0 |

| 130.0 |

| 128.0 |

| 40.0 |

Note: The data in the tables above are predicted values and may vary based on experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For pyridazin-3-ylmethanamine hydrochloride, high-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition and molecular weight with high accuracy. Techniques such as electrospray ionization (ESI) are well-suited for analyzing this polar, pre-charged compound.

In a typical ESI-MS experiment performed in positive ion mode, the compound would be detected as the protonated molecular ion of the free base, [M+H]⁺, where M is pyridazin-3-ylmethanamine. The measured m/z value would correspond to the mass of the C₅H₈N₃⁺ ion. The high resolution of the measurement allows for the calculation of the elemental formula, which can be compared to the theoretical formula to confirm the identity of the compound. For example, the calculated exact mass of the [M+H]⁺ ion for C₅H₇N₃ is 110.0718. An HRMS measurement providing a value very close to this would serve as strong evidence for the compound's identity.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. The fragmentation of the parent ion can lead to characteristic product ions, such as the loss of ammonia (B1221849) or the cleavage of the pyridazine ring, which helps in the structural elucidation of unknown but related compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) would appear as a broad band in the region of 3200-2800 cm⁻¹. C-H stretching vibrations of the aromatic pyridazine ring and the aliphatic methylene group would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridazine ring would give rise to absorptions in the 1600-1400 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridazine ring, being an aromatic heterocycle, would exhibit characteristic π → π* transitions. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or water, would show one or more absorption maxima (λ_max) in the UV region, which can be useful for quantitative analysis.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. These techniques are routinely used in both qualitative and quantitative analysis during and after the synthesis of the compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. Due to the polar and ionic nature of the compound, reversed-phase HPLC is a commonly employed mode. A C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.

The addition of an ion-pairing reagent to the mobile phase can sometimes improve peak shape and retention for highly polar, ionic compounds. Detection is usually performed using a UV detector set at a wavelength where the pyridazine ring absorbs strongly. A typical HPLC analysis would yield a chromatogram where this compound appears as a sharp, well-defined peak. The purity of the sample is determined by the area percentage of this main peak relative to the total area of all peaks in the chromatogram.

| Illustrative HPLC Method Parameters |

| Parameter |

| Column |

| Mobile Phase A |

| Mobile Phase B |

| Gradient |

| Flow Rate |

| Detection |

| Injection Volume |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), and the plate is developed in an appropriate mobile phase.

The choice of eluent is critical for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a polar solvent like methanol or ethyl acetate (B1210297) and a less polar solvent like dichloromethane (B109758) or hexane (B92381) is often used. The spots on the developed TLC plate can be visualized under UV light (typically at 254 nm) due to the UV-active pyridazine ring. Staining with a reagent like ninhydrin (B49086) can also be used to visualize the amine-containing product. By comparing the spot of the reaction mixture to spots of the starting materials, the consumption of reactants and the formation of the product can be tracked over time, allowing for the determination of the reaction's endpoint.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation

Single crystal X-ray diffraction is a powerful and definitive analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The ability to grow a suitable single crystal of a compound is a critical prerequisite for this analysis.

The process involves irradiating a single crystal with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. By rotating the crystal and collecting the diffraction data from multiple angles, a complete diffraction pattern is obtained. This pattern is then mathematically analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

In the context of pyridazine derivatives, single crystal X-ray diffraction has been instrumental in confirming the structures of numerous analogues. growingscience.comgrowingscience.com This technique allows for the precise measurement of the pyridazine ring's geometry, the conformation of substituents, and the investigation of intermolecular interactions such as hydrogen bonding in the solid state. nih.gov

Despite the power of this technique, a comprehensive search of the current scientific literature and crystallographic databases did not yield any publicly available single crystal X-ray diffraction data specifically for this compound. Therefore, while this methodology remains the definitive approach for structural confirmation, detailed crystallographic parameters for this particular compound are not available in the public domain as of the latest update.

Should single crystals of this compound be grown and analyzed in the future, the expected data would be presented in a format similar to the following illustrative table, which outlines the key crystallographic parameters that would be determined.

Table 1: Illustrative Crystallographic Data Table for a Hypothetical Analysis of this compound

| Parameter | Value |

| Empirical formula | C₅H₈ClN₃ |

| Formula weight | 145.60 g/mol |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

| Calculated density | ? g/cm³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Radiation | ? (e.g., Mo Kα, λ = 0.71073 Å) |

| Temperature | ? K |

| Theta range for data collection | ? to ? ° |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Final R indices [I>2sigma(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Goodness-of-fit on F² | ? |

Compound Names Mentioned

Future Horizons: Unlocking the Potential of this compound and its Core Structure

The heterocyclic compound this compound, while a specific entity, belongs to the broader class of pyridazine derivatives, a scaffold that is attracting significant scientific interest. The unique physicochemical properties of the pyridazine ring are paving the way for new frontiers in medicine, materials science, and agriculture. This article explores the future prospects and emerging research directions centered around this pivotal chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。